molecular formula C53H91N19O11 B142026 Ras inhibitory peptide CAS No. 159088-48-9

Ras inhibitory peptide

Cat. No. B142026
M. Wt: 1170.4 g/mol
InChI Key: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ras inhibitory peptides are designed to interfere with the function of the Ras protein, which plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in Ras genes, particularly those affecting amino acids G12, G13, and Q61, are frequently associated with various cancers, making Ras a significant target for anticancer drug development .

Synthesis Analysis

The synthesis of Ras inhibitory peptides involves the creation of molecules that can mimic the structure and function of the natural substrates of enzymes like farnesyltransferase (FTase), which is responsible for the post-translational modification of Ras proteins. Benzodiazepine peptidomimetics have been synthesized to inhibit FTase by mimicking the tetrapeptide CAAX sequence recognized by the enzyme . Similarly, non-peptide mimetics have been designed to replace the CAAX sequence with biphenyl derivatives, resulting in potent FTase inhibitors .

Molecular Structure Analysis

The molecular structure of Ras inhibitory peptides is critical for their function. The crystal structure of a human K-Ras G12D mutant in complex with GDP and the cyclic inhibitory peptide KRpep-2d revealed that the peptide binds near the Switch II region of Ras, allosterically blocking protein-protein interactions with guanine nucleotide exchange factors . This discovery highlights the importance of the precise positioning of functional groups within the peptide to mimic the natural CAAX sequence effectively.

Chemical Reactions Analysis

Ras inhibitory peptides act by inhibiting the association of Ras with other proteins, such as Raf and RalGDS, which are essential for the activation of downstream signaling pathways. Peptides derived from the H-Ras effector region and the Ras binding domain of Raf-1 have been shown to inhibit the formation of the Ras-Raf complex . Additionally, peptides that lack the cysteine residue found in the natural substrate of FTase have been developed, demonstrating that it is possible to inhibit the enzyme without the need for a cysteine residue .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ras inhibitory peptides are tailored to enhance their stability and cellular uptake. For instance, the fusion of RasGRF1-derived peptides with the Tat protein transduction domain allows for their uptake into mammalian cells, where they can exert their inhibitory effects on Ras-dependent processes . The design of non-peptide mimetics also aims to create molecules that are not substrates for farnesylation, do not have peptidic features, and have no hydrolyzable bonds, thus enhancing their stability and potential as drug candidates .

Scientific Research Applications

1. Cancer Therapeutics

Ras inhibitory peptides, such as KRpep-2d, have been identified for their potential in cancer therapeutics, particularly targeting specific mutations in Ras proteins like K-Ras(G12D). These peptides can allosterically block protein-protein interactions, offering a promising strategy for direct Ras inhibition in cancer treatments (Sogabe et al., 2017).

2. Cardiovascular Health

Peptides derived from macroalgae have shown renin inhibitory activities. They can be beneficial in combating hypertension by positively affecting the renin-angiotensin system (RAS), offering potential applications in functional foods for cardiovascular health (Fitzgerald et al., 2012).

3. Drug Development for Tumor Treatment

RasGRF1-derived peptides demonstrate properties that inhibit Ras-dependent proliferation and migration in cancer cells. These findings support their use as model compounds for developing Ras inhibitory anticancer agents (Sacco et al., 2012).

4. Hypertension Management

Research on ACE inhibitory peptides from food sources like whey, soy, and rice protein underscores their potential in managing hypertension. These peptides show strong inhibitory potential against plasma and tissue ACE, which could be beneficial in preventing RAS-related hypertension (Michelke et al., 2017).

5. COVID-19 Treatment

Whey-derived peptides, due to their ACE inhibitory activity, have been explored for their potential therapeutic role in the COVID-19 pandemic. They exhibit a dual inhibitory action against both ACE and ACE2, which may represent a novel strategy in treating COVID-19 (Chamata et al., 2021).

6. Vasodilator Peptide Research

The role of peptides like angiotensin-(1–7) in cardiovascular drug therapy, especially in the regulation of vascular and renal function, is being researched. This could have implications in the development of new drugs targeting the RAS (Schindler et al., 2007).

7. Intracellular Targeting in Cancer Therapy

Bicyclic peptides, such as those inhibiting K-Ras, are being developed for their cell-penetrating properties and potential in targeting intracellular proteins in cancer therapy (Trinh et al., 2015).

8. Peptide-based GTPase Inhibition

Peptides targeting the Ras superfamily of small GTPases are being explored to treat a wide range of diseases. Recent advances in peptide modifications and delivery methods have increased interest in using these biologics for intracellular targets (Hurd et al., 2020).

9. Insights into Angiotensin Peptide Stability and Analysis

Nano-liquid chromatography with mass detection offers a methodology for quantifying Ang peptides, providing insights into the status of the RAS and aiding in the diagnosis of RAS abnormalities or monitoring RAS inhibition-based therapies (Olkowicz et al., 2017).

Future Directions

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras inhibitory peptide

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Citations

For This Compound
27
Citations
A Niida, S Sasaki, K Yonemori, T Sameshima… - Bioorganic & medicinal …, 2017 - Elsevier
… In our latest research on K-Ras inhibitors, we have identified a K-Ras inhibitory peptide, KRpep-2d, using random T7 phage-display library screening, followed by subsequent …
Number of citations: 43 www.sciencedirect.com
E Sacco, D Metalli, M Spinelli, R Manzoni… - Biotechnology …, 2012 - Elsevier
… With the aim to develop Ras-inhibitory peptide(s), we designed a peptide of 67 residues centered on the W1056 residues. Design of the peptide took into account structural features of …
Number of citations: 25 www.sciencedirect.com
YV Filina, VG Safronova… - … ) Supplement Series A …, 2012 - Springer
… To prevent activa tion of Ras proteins the cells were incubated with Ras inhibitory peptide (RasIP, Sigma) for 20 min at 37С. Solvent (water or dimethyl sulfoxide) was added to control …
Number of citations: 4 link.springer.com
SE Kurtz, K Esposito, W Tang… - Biotechnology and …, 2003 - Wiley Online Library
… Yeast transformants of strain Y420 containing either the plasmid expressing a GST-Leu-Gly-Glu-Gly-Cys-Trp aptamer (designated Ras Inhibitory Peptide 2) or a control expressing only …
Number of citations: 14 onlinelibrary.wiley.com
PJ Hughes, G Brown - Journal of cellular biochemistry, 2006 - Wiley Online Library
… Inhibitors of the Src tyrosine kinase (PP1), RAS (manumycin A), RAS–RAF interactions (sulindac sulphide and RAS inhibitory peptide), RAF (GW5074 or chloroquine), and protein …
Number of citations: 38 onlinelibrary.wiley.com
JE Humphries, L Elizondo, TP Yoshino - Biochimica et Biophysica Acta …, 2001 - Elsevier
… Finally, similar to the Ras inhibitory peptide, the minimum inhibitory dose for PD … Ras inhibitory peptide at the same concentration. Bge cells exposed to 100 μM Ras inhibitory peptide …
Number of citations: 36 www.sciencedirect.com
DK Tsang, DL Crowe - International journal of oncology, 1999 - spandidos-publications.com
… cells with ras inhibitory peptide. As shown in Fig. 4A, treatment with ras inhibitory peptide decreased proliferation of SCC cultures by 30%. However, ras inhibitory peptide did not …
Number of citations: 32 www.spandidos-publications.com
HP Vo, MK Lee, DL Crowe - … journal of oncology, 1998 - spandidos-publications.com
… Groups were treated with either vehicle, RA, or RA combined with ras inhibitory peptide or PD98059 as described above for 2 days prior to determination of reporter gene activity. CAT …
Number of citations: 42 www.spandidos-publications.com
CG Buitrago, VG Pardo, AR de Boland… - Journal of Biological …, 2003 - ASBMB
… Dulbecco's modified Eagle's medium (DMEM), fetal bovine serum, specific Ras inhibitory peptide (VPPPVPPRRR), and protein A-Sepharose were from Sigma. Lipofectin was from …
Number of citations: 92 www.jbc.org
M Onimaru, Y Yonemitsu, M Tanii, K Nakagawa… - Circulation …, 2002 - Am Heart Assoc
… To confirm whether these concentrations were functional in our HSMCs and BSMCs, a pilot Western blot study was performed using cells treated with Ras inhibitory peptide, rapamycin, …
Number of citations: 112 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.